molecular formula C22H22N4O5 B1667215 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione CAS No. 452296-83-2

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione

Katalognummer: B1667215
CAS-Nummer: 452296-83-2
Molekulargewicht: 422.4 g/mol
InChI-Schlüssel: DBPMWRYLTBNCCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-488043 ist ein neuartiger und einzigartiger oraler niedermolekularer Inhibitor der Bindung des humanen Immundefizienzvirus Typ 1 (HIV-1) an CD4+-LymphozytenDiese Verbindung hat eine signifikante antivirale Aktivität gezeigt und wurde auf ihr potenzielles Einsatzgebiet in der Behandlung von HIV-1-Infektionen untersucht .

Herstellungsmethoden

Die Herstellung von BMS-488043 umfasst synthetische Routen, die die Verwendung von Dichlormethan und Ethanol in einem 80:20 Volumen-zu-Volumen-Gemisch beinhalten. Die Lösungen werden filtriert und die Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer abgedampft . Industrielle Produktionsverfahren für BMS-488043 sind nicht umfassend dokumentiert, aber die Verbindung ist in verschiedenen Mengen für Forschungszwecke erhältlich .

Analyse Chemischer Reaktionen

BMS-488043 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

  • Molecular Formula : C22H22N4O5
  • Molar Mass : 422.43 g/mol
  • CAS Number : 452296-83-2
  • Appearance : White solid
  • Storage Conditions : 2-8°C in a dry, closed environment

HIV Entry Inhibition

BMS-488043 has been identified as an effective inhibitor of the attachment of HIV-1 to CD4+ lymphocytes. This mechanism is crucial for preventing the virus from entering host cells. The compound's design is based on the need for novel anti-HIV agents that can circumvent resistance mechanisms seen with existing therapies.

Case Study : In a study conducted by Bristol-Myers Squibb, BMS-488043 demonstrated potent activity against HIV strains resistant to other treatments. The compound was shown to inhibit viral entry effectively, making it a candidate for further clinical development as an oral antiviral agent .

Enzyme Inhibition

BMS-488043 has been studied for its inhibitory effects on various cytochrome P450 enzymes, which play a critical role in drug metabolism. The compound was tested against several isoforms:

Enzyme TargetIC50 (nM)Assay Description
Cytochrome P450 1A2>40,000Inhibition of recombinant CYP1A2
Cytochrome P450 2C19>40,000Inhibition of recombinant CYP2C19
Cytochrome P450 2C930,000Inhibition of recombinant CYP2C9
Cytochrome P450 3A4>40,000Inhibition using benzyloxy-resorufin as substrate
Cytochrome P450 2D6>40,000Inhibition of recombinant CYP2D6

These findings indicate that BMS-488043 may have implications in drug-drug interactions and metabolic profiling during clinical use .

Potential for Further Drug Development

The unique structure of BMS-488043 positions it well for further modifications aimed at enhancing its pharmacological properties. Research has focused on developing derivatives that retain or enhance anti-HIV activity while minimizing side effects and improving bioavailability.

Wirkmechanismus

BMS-488043 exerts its effects by inhibiting the attachment of HIV-1 to CD4+ lymphocytes. The compound blocks the interactions between the viral envelope glycoprotein gp120 and the cellular receptor CD4. This prevents the virus from entering and infecting host cells. The molecular targets and pathways involved in this mechanism include the gp120 glycoprotein and the CD4 receptor .

Vergleich Mit ähnlichen Verbindungen

BMS-488043 ähnelt anderen HIV-1-Bindungsinhibitoren wie BMS-378806 und BMS-626529 (Temsavir). BMS-488043 hat im Vergleich zu BMS-378806 eine bessere klinische Wirksamkeit und pharmakokinetische Aktivität gezeigt. BMS-626529 hingegen ist eine potentere Verbindung, die durch Struktur-Wirkungsbeziehungsstudien entdeckt wurde und eine andere chemische Struktur im Vergleich zu BMS-488043 aufweist .

Ähnliche Verbindungen umfassen:

  • BMS-378806
  • BMS-626529 (Temsavir)

BMS-488043 ist aufgrund seines spezifischen Bindungsmodus und der hydrophoben Furche, die von den Resten Ile371 und Gly472 gebildet wird, einzigartig, die die Verbindung im Vergleich zu anderen Inhibitoren tiefer in die Phe43-Kavität binden .

Biologische Aktivität

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione is a complex organic compound with significant biological activity, particularly as an inhibitor of HIV-1. This compound belongs to the class of azaindole derivatives and features a piperazine ring and a pyrrolo[2,3-c]pyridine moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications in antiviral research.

The compound primarily functions as an HIV entry inhibitor by interfering with the viral attachment to host cells. It specifically targets the HIV-1 envelope glycoprotein gp120, which is crucial for the virus's ability to bind to CD4 receptors on T cells. Studies have demonstrated that this compound induces conformational changes in gp120 that prevent its interaction with CD4, thereby blocking viral entry into host cells .

Biological Activity Data

The biological activity of this compound has been characterized through various assays. The following table summarizes its inhibitory potency against different HIV strains:

HIV Strain EC50 (μM) Activity
R5 HIV-10.04High potency
X4 HIV-10.04High potency
Clinical Isolates (B subtype)0.04High potency
Clinical Isolates (C subtype)>10Lower activity
Other subtypesNo activityPoor efficacy

The compound shows high selectivity for certain HIV strains and minimal activity against others, indicating its potential as a targeted antiviral agent .

Case Studies

Several studies have explored the efficacy and pharmacological properties of this compound:

  • Study on Binding Affinity : A study assessed the binding affinity of the compound to gp120 and found that it binds at nanomolar concentrations, effectively inhibiting HIV entry across various strains .
  • Pharmacokinetic Properties : Research indicated that while the compound exhibits good oral bioavailability and low protein binding, it suffers from poor pharmacokinetics such as a short half-life, which limits its clinical applicability .
  • Combination Therapy Potential : In vitro studies have shown that combining this compound with other antiretroviral agents enhances its efficacy against resistant strains of HIV, suggesting potential for use in combination therapies .

Structural Insights

The unique structural characteristics of this compound contribute to its biological activity:

  • Piperazine Ring : Enhances binding interactions with viral proteins.
  • Pyrrolo Moiety : Provides rigidity that facilitates conformational changes in gp120.

These features allow for selective targeting of HIV without affecting other viruses significantly .

Eigenschaften

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-30-16-13-24-20(31-2)18-17(16)15(12-23-18)19(27)22(29)26-10-8-25(9-11-26)21(28)14-6-4-3-5-7-14/h3-7,12-13,23H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPMWRYLTBNCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006367
Record name 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452296-83-2, 857500-24-4
Record name BMS-488043
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452296832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-488043
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-488043
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS21EJ435
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Compound 5ao, N-(benzoyl)-N′-[(4,7-dimethoxy-6-azaindol-3-yl)-oxoacetyl]-piperazine was prepared by the same method used to prepare compound 5a but the starting material was Potassium (4,7-dimethoxy-6-azaindole-3-yl)-oxoacetate. The compound was purified by silica gel chromatography using EtOAc as the eluting solvent to give a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Potassium (4,7-dimethoxy-6-azaindole-3-yl)-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 3
Reactant of Route 3
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 4
Reactant of Route 4
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 5
Reactant of Route 5
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 6
Reactant of Route 6
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.